2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile
Overview
Description
2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation reactions.
Major Products Formed:
Oxidation: 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetic acid.
Reduction: 2-(4-Chloro-3-(trifluoromethyl)phenyl)ethylamine.
Substitution: 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetonitrile.
Scientific Research Applications
2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins. This interaction can result in inhibition or activation of enzymatic activities, influencing various cellular processes.
Comparison with Similar Compounds
- 2-(4-Bromo-3-(trifluoromethyl)phenyl)acetonitrile
- 2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetonitrile
- 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetonitrile
Comparison: Compared to its analogs, 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile exhibits unique reactivity due to the presence of the chloro group, which can participate in various substitution reactions. The trifluoromethyl group imparts significant electron-withdrawing effects, influencing the compound’s chemical stability and reactivity. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHNQKBCGYUWAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407439 | |
Record name | [4-Chloro-3-(trifluoromethyl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22902-82-5 | |
Record name | [4-Chloro-3-(trifluoromethyl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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